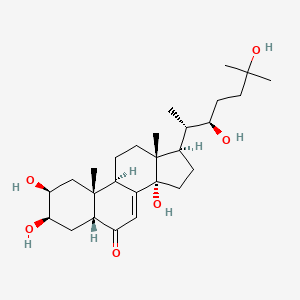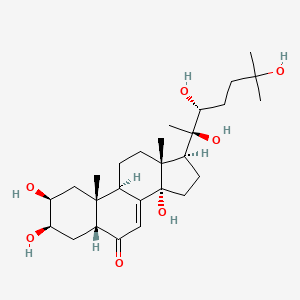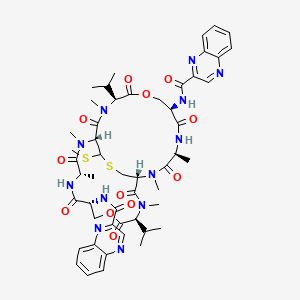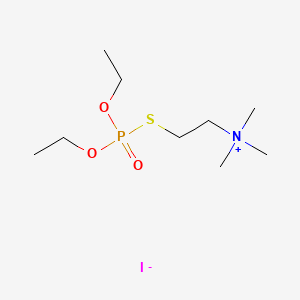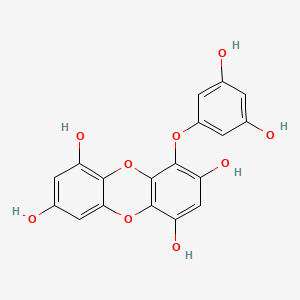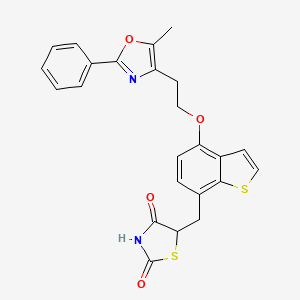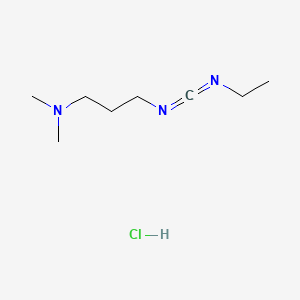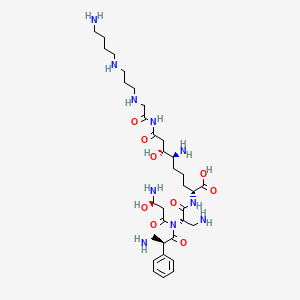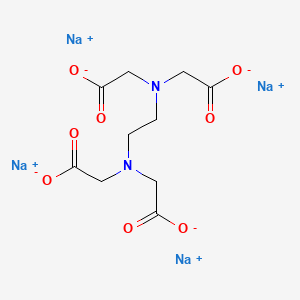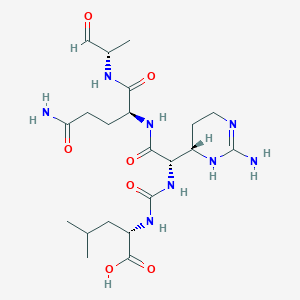
Elastatinal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Elastase Inhibition
Elastatinal is a selective and irreversible inhibitor of elastase . It inhibits succinyltrialanine p-nitroanilide hydrolytic enzyme (IC50 = 17 μM, porcine liver) and has been shown to inhibit neutrophil and microglial elastase .
Antiviral Effects
Elastatinal has been found to exhibit antiviral effects . Although the exact mechanism of its antiviral activity is not fully understood, it is believed to interfere with the proteolytic activity of certain viruses.
Thermitase Inhibition
Elastatinal can also be used as an inhibitor for thermitase, a thermostable serine protease from Thermoactinomyces vulgaris . This makes it a valuable tool in the study of this enzyme and its role in various biological processes.
Inhibition of Macroglobulin-Protease Complexes
Elastatinal has been shown to inhibit the proteolytic activity of macroglobulin-protease complexes . This suggests potential applications in the study of these complexes and their role in protein degradation.
Investigation of Active Sites and Catalytic Mechanisms
Researchers have employed elastatinal as a molecular probe to investigate the active sites and catalytic mechanisms of elastase enzymes . This has provided insights into the structural requirements for effective enzyme inhibition and facilitated the design of novel protease inhibitors with improved potency and selectivity.
Design of Novel Protease Inhibitors
The structural insights gained from the use of elastatinal as a molecular probe have facilitated the design of novel protease inhibitors with improved potency and selectivity . These novel inhibitors could have potential applications in the treatment of diseases associated with aberrant protease activity.
作用機序
Elastatinal is a selective and irreversible inhibitor of elastase-like serine proteases . This article will delve into the mechanism of action of Elastatinal, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Elastatinal primarily targets elastase, a type of serine protease . Elastase plays a crucial role in various biological processes, including inflammation and tissue remodeling, by breaking down elastin, a key component of the extracellular matrix .
Mode of Action
Elastatinal acts by irreversibly inhibiting elastase . It binds to the active site of the enzyme, preventing it from interacting with its substrates . This inhibition disrupts the enzyme’s ability to catalyze the hydrolysis of peptide bonds in proteins, thereby altering the normal function of elastase .
Biochemical Pathways
By inhibiting elastase, Elastatinal affects several biochemical pathways. For instance, it inhibits the hydrolytic enzyme succinyltrialanine p-nitroanilide, which is involved in protein degradation . Additionally, it has been shown to inhibit neutrophil and microglial elastase, potentially impacting immune response and inflammation .
Pharmacokinetics
It is known to be soluble in water, which may influence its bioavailability .
Result of Action
The inhibition of elastase by Elastatinal can lead to a variety of cellular and molecular effects. For example, it has been shown to exhibit antiviral effects . Additionally, by inhibiting elastase, Elastatinal may reduce inflammation and tissue damage caused by excessive elastase activity .
Action Environment
The action of Elastatinal can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and pH . It is recommended to store Elastatinal under desiccating conditions at -20°C, suggesting that it may be sensitive to moisture and temperature .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Elastatinal can be achieved using a convergent approach, where the two key fragments are synthesized separately and then combined in a final step.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "Boc anhydride", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "Dicyclohexylcarbodiimide (DCC)", "Triethylamine (TEA)", "Tetrabutylammonium fluoride (TBAF)", "Methanol", "Diethyl ether", "Acetonitrile", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Protection of the carboxylic acid of L-phenylalanine with Boc anhydride and TEA in DMF", "Coupling of Boc-L-phenylalanine with NHS and DCC in DMF to obtain Boc-L-phenylalanyl-NHS ester", "Deprotection of the Boc group with TBAF in methanol to obtain L-phenylalanyl-NHS ester", "Coupling of L-phenylalanyl-NHS ester with L-valine in DMF using HCl as a catalyst to obtain dipeptide intermediate", "Coupling of dipeptide intermediate with L-proline in DMF using HCl as a catalyst to obtain tripeptide intermediate", "Deprotection of the N-terminal Boc group with HCl in DMF to obtain Elastatinal" ] } | |
CAS番号 |
51798-45-9 |
製品名 |
Elastatinal |
分子式 |
C21H36N8O7 |
分子量 |
512.6 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |
InChIキー |
IJWCGVPEDDQUDE-YGJAXBLXSA-N |
異性体SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



